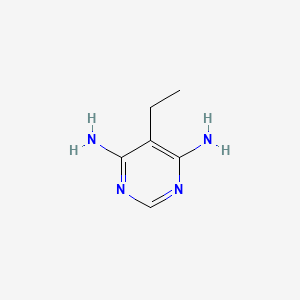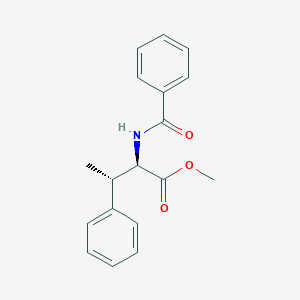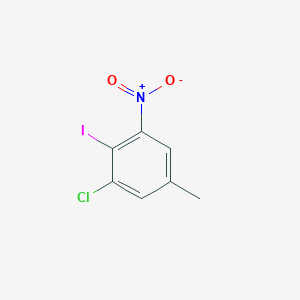
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine: is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Amination: The conversion of a nitro group to an amine group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and affect their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-3-fluoro-2-methoxypyridine): Similar structure but with a methoxy group instead of a nitro group.
(4-Bromo-2-fluorophenyl)(phenyl)methanamine: Similar structure but with a phenyl group instead of a nitro group.
Uniqueness
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H6BrFN2O2 |
|---|---|
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
(5-bromo-3-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H,3,10H2 |
Clé InChI |
BYINJBYDMMCREQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
